![molecular formula C20H21NO5 B3975904 dimethyl 2-[(3-phenylbutanoyl)amino]terephthalate](/img/structure/B3975904.png)
dimethyl 2-[(3-phenylbutanoyl)amino]terephthalate
Overview
Description
Dimethyl 2-[(3-phenylbutanoyl)amino]terephthalate, also known as DPT, is a chemical compound that belongs to the family of terephthalic acid derivatives. It has been widely studied for its potential applications in various fields, including pharmaceuticals, materials science, and organic electronics. In
Scientific Research Applications
Dimethyl 2-[(3-phenylbutanoyl)amino]terephthalate has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, it has been shown to exhibit antitumor and anti-inflammatory properties. It has also been investigated as a potential agent for the treatment of Alzheimer's disease, due to its ability to inhibit acetylcholinesterase activity. In materials science, dimethyl 2-[(3-phenylbutanoyl)amino]terephthalate has been used as a building block for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation. Additionally, dimethyl 2-[(3-phenylbutanoyl)amino]terephthalate has been studied for its potential use in organic electronics, due to its high charge carrier mobility and stability.
Mechanism of Action
The exact mechanism of action of dimethyl 2-[(3-phenylbutanoyl)amino]terephthalate is not fully understood, but it is believed to exert its effects through the inhibition of various enzymes and receptors. In the case of its antitumor activity, dimethyl 2-[(3-phenylbutanoyl)amino]terephthalate has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. Additionally, dimethyl 2-[(3-phenylbutanoyl)amino]terephthalate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This activity is thought to be responsible for its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
dimethyl 2-[(3-phenylbutanoyl)amino]terephthalate has been shown to exhibit a range of biochemical and physiological effects. In animal studies, it has been shown to reduce tumor growth and inflammation. It has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease. Additionally, dimethyl 2-[(3-phenylbutanoyl)amino]terephthalate has been shown to exhibit high charge carrier mobility and stability in organic electronics applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of using dimethyl 2-[(3-phenylbutanoyl)amino]terephthalate in lab experiments is its high purity and stability. It is also relatively easy to synthesize, with a yield of around 50%. However, one limitation of using dimethyl 2-[(3-phenylbutanoyl)amino]terephthalate is its potential toxicity, which may limit its use in certain applications. Additionally, the exact mechanism of action of dimethyl 2-[(3-phenylbutanoyl)amino]terephthalate is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on dimethyl 2-[(3-phenylbutanoyl)amino]terephthalate. In the pharmaceutical industry, further studies are needed to fully understand its antitumor and anti-inflammatory properties, as well as its potential use in the treatment of Alzheimer's disease. In materials science, dimethyl 2-[(3-phenylbutanoyl)amino]terephthalate could be further investigated as a building block for the synthesis of novel metal-organic frameworks with improved gas storage and separation properties. Additionally, further research is needed to fully understand the mechanism of action of dimethyl 2-[(3-phenylbutanoyl)amino]terephthalate and its potential toxicity, which could inform its use in various applications.
properties
IUPAC Name |
dimethyl 2-(3-phenylbutanoylamino)benzene-1,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-13(14-7-5-4-6-8-14)11-18(22)21-17-12-15(19(23)25-2)9-10-16(17)20(24)26-3/h4-10,12-13H,11H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJVXCDUHAWWNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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